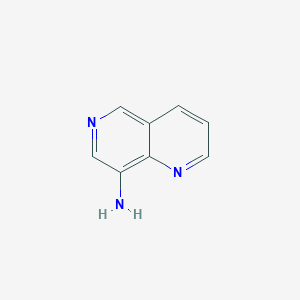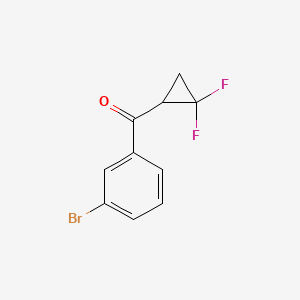methanone CAS No. 1281370-32-8](/img/structure/B1525646.png)
[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and depend on the specific functional groups present in the molecule . Without more specific information, it’s challenging to provide a detailed analysis of the chemical reactions for “4-(Aminomethyl)piperidin-1-ylmethanone”.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis of related compounds through various chemical reactions. For instance, Zheng Rui (2010) described the preparation of a closely related compound via amidation, Friedel-Crafts acylation, and hydration, achieving a reasonable yield and confirming structures through NMR. Similarly, Girish et al. (2008) synthesized a compound through condensation, characterizing it via spectroscopic techniques and X-ray crystallography to confirm a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the S atom (Girish et al., 2008).
Antimicrobial Activity
Some studies have evaluated the antimicrobial properties of related compounds. Mallesha et al. (2014) synthesized new derivatives and tested them for in vitro antibacterial and antifungal activities, identifying compounds with significant antimicrobial activity (Mallesha & Mohana, 2014).
Theoretical Studies and Crystal Structure
Karthik et al. (2021) synthesized a compound and characterized it using spectroscopic techniques, confirmed by single crystal X-ray diffraction studies. Theoretical calculations were employed to optimize structural coordinates and evaluate the HOMO-LUMO energy gap, providing insights into the compound's electronic properties and stability (Karthik et al., 2021).
Neuroprotective Activities
Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, including one that shows promise as a neuroprotective agent against ischemic stroke, demonstrating significant prolongation of survival time in mice subjected to acute cerebral ischemia (Zhong et al., 2020).
These studies highlight the versatile applications of "4-(Aminomethyl)piperidin-1-ylmethanone" and related compounds in synthetic chemistry, antimicrobial research, and potentially in the development of neuroprotective therapies. The synthesis and structural elucidation of these compounds provide foundational knowledge for further exploration of their biological activities and therapeutic potentials.
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-1-2-11(12(15)7-10)13(18)17-5-3-9(8-16)4-6-17/h1-2,7,9H,3-6,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCQCKWLAZBROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


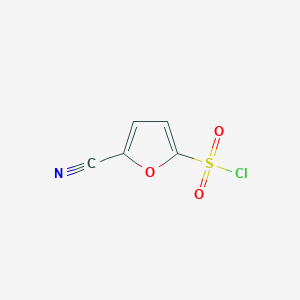
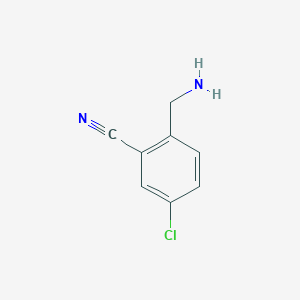


![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)
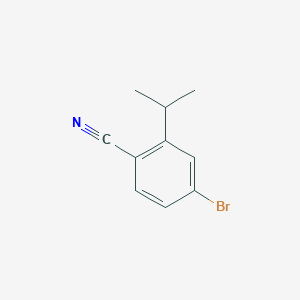
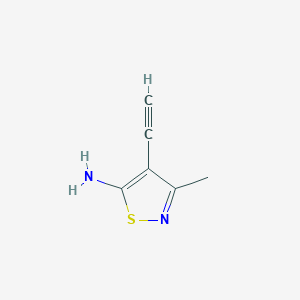
![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)

